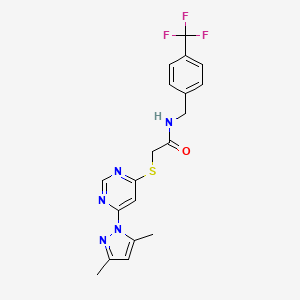
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N5OS and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide is a novel derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17F3N4S. The structure features a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethylbenzyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively documented. A study highlighted that pyrazole-containing compounds can induce apoptosis in cancer cells. For example, compounds with similar structures demonstrated IC50 values ranging from 1.35 to 49.85 μM against different cancer cell lines . The specific mechanism often involves inhibition of key kinases or disruption of cellular signaling pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazole derivatives are known for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A series of substituted benzamide derivatives were tested against Mycobacterium tuberculosis. Among them, compounds similar to the target compound exhibited IC50 values between 1.35 and 2.18 μM, showcasing their potential as antitubercular agents .
- Anticancer Activity : In a study evaluating various pyrazole derivatives for anticancer effects, one compound showed an IC50 value of 4.2 μM against A375 melanoma cells. This indicates that modifications in the structure can lead to enhanced potency against specific cancer types .
The biological activity of This compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The ability to trigger apoptosis through various pathways is a significant factor in the anticancer efficacy of these compounds.
Summary of Biological Activities
| Activity Type | IC50 (μM) Range | Target Organism/Cell Type |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Anticancer | 1.35 - 49.85 | Various cancer cell lines (e.g., A375) |
| Anti-inflammatory | N/A | Pro-inflammatory cytokines |
Propiedades
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-12-7-13(2)27(26-12)16-8-18(25-11-24-16)29-10-17(28)23-9-14-3-5-15(6-4-14)19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAACYBOCZIZDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














